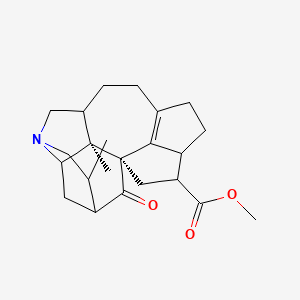
Daphniyunine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2,6-diméthyl-20-oxo-8-azahexacyclo[11511(1),?0(2),(1)?0(3),?0(1)?,(1)?]icos-13(19)-ène-17-carboxylate de méthyle est un composé organique complexe caractérisé par sa structure hexacyclique unique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (1R,2S)-2,6-diméthyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-ène-17-carboxylate de méthyle implique généralement des réactions organiques à plusieurs étapes. Le processus commence par la préparation de la structure hexacyclique de base par une série de réactions de cyclisation. Les réactifs clés comprennent souvent des catalyseurs organométalliques et des solvants spécifiques pour faciliter la formation du produit souhaité. Les conditions de réaction sont méticuleusement contrôlées, y compris la température, la pression et le pH, pour garantir un rendement élevé et une pureté optimale.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réacteurs discontinus à grande échelle où les conditions de réaction sont optimisées pour la production de masse. L'utilisation de réacteurs à écoulement continu peut également être employée pour améliorer l'efficacité et la capacité de production. Les étapes de purification telles que la cristallisation, la distillation et la chromatographie sont cruciales pour obtenir le produit final avec les spécifications souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
(1R,2S)-2,6-diméthyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-ène-17-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le composé peut être réduit à l'aide d'agents comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour former différents dérivés.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire, où des groupes fonctionnels sont remplacés par d'autres atomes ou groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Solvants : Tétrahydrofurane, dichlorométhane, éthanol.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
(1R,2S)-2,6-diméthyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-ène-17-carboxylate de méthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.
Biologie : Investigated pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les effets anticancéreux et anti-inflammatoires.
Industrie : Utilisé dans le développement de matériaux et de polymères avancés.
Mécanisme d'action
Le mécanisme d'action de (1R,2S)-2,6-diméthyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-ène-17-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines, conduisant à la modulation de voies biochimiques. Les voies exactes et les cibles moléculaires dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
Methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-ene-17-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-ene-17-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
(1R,2S)-2,6-diméthyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-ène-17-carboxylate de méthyle : Un composé similaire avec de légères variations dans la structure hexacyclique ou les groupes fonctionnels.
Composés de tricyclo-urée : Ces composés partagent certaines similitudes structurelles et sont utilisés dans des applications similaires, telles que les inhibiteurs de JAK2 V617F.
Unicité
L'unicité de (1R,2S)-2,6-diméthyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-ène-17-carboxylate de méthyle réside dans sa structure hexacyclique spécifique, qui confère des propriétés chimiques et biologiques uniques. Cette structure permet des interactions spécifiques avec les cibles moléculaires, ce qui en fait un composé précieux dans diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C23H31NO3 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate |
InChI |
InChI=1S/C23H31NO3/c1-12-10-24-11-14-6-4-13-5-7-15-17(21(26)27-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12?,14?,15?,16?,17?,18?,22-,23+/m1/s1 |
Clé InChI |
UMIPHFQOKSWKPK-ZPWWKVKHSA-N |
SMILES isomérique |
CC1CN2CC3CCC4=C5C(CC4)C(C[C@]56[C@]3(C2CC1C6=O)C)C(=O)OC |
SMILES canonique |
CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


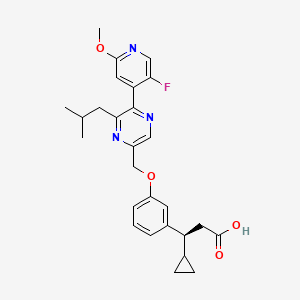
![3-methyl-2-[(1E)-2-nitroethenyl]thiophene](/img/structure/B12432521.png)


![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)
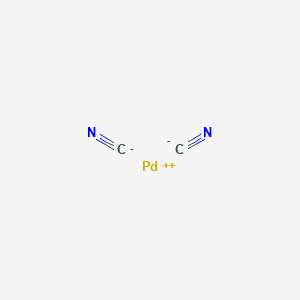
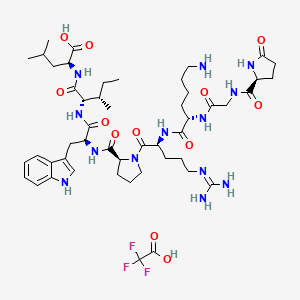

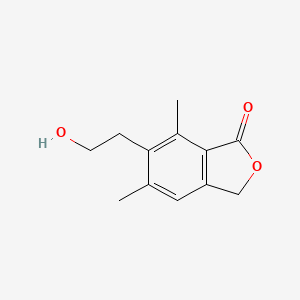


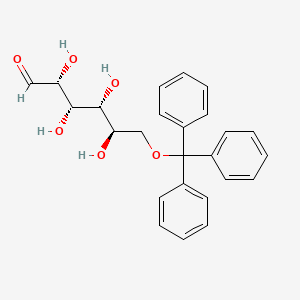
![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)

